Methylnaltrexone
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Overview
Description
Methylnaltrexone is a peripherally acting μ-opioid receptor antagonist used primarily to treat opioid-induced constipation. Unlike other opioid antagonists, this compound does not cross the blood-brain barrier, allowing it to alleviate constipation without affecting the analgesic effects of opioids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylnaltrexone is synthesized from naltrexone through a methylation process. The synthesis involves the following steps:
Naltrexone Conversion: Naltrexone is first converted to its methiodide form.
Methylation: The methiodide is then treated with a methylating agent such as methyl iodide under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methylnaltrexone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different pharmacological properties .
Scientific Research Applications
Methylnaltrexone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of quaternary ammonium compounds.
Biology: Investigated for its effects on gastrointestinal motility and opioid receptor interactions.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
Methylnaltrexone exerts its effects by selectively binding to peripheral μ-opioid receptors in the gastrointestinal tract. This binding prevents opioids from interacting with these receptors, thereby reducing constipation without affecting central nervous system-mediated analgesia. The quaternary ammonium structure of this compound prevents it from crossing the blood-brain barrier, ensuring its peripheral action .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A non-selective opioid antagonist that crosses the blood-brain barrier and is used to treat opioid and alcohol dependence.
Naloxone: Another opioid antagonist used to reverse opioid overdoses, also crosses the blood-brain barrier.
Alvimopan: A peripherally acting μ-opioid receptor antagonist similar to methylnaltrexone but used primarily for postoperative ileus.
Uniqueness
This compound’s unique feature is its inability to cross the blood-brain barrier, which allows it to alleviate opioid-induced constipation without affecting pain relief. This makes it particularly useful for patients who require ongoing opioid therapy .
Properties
Key on ui mechanism of action |
Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier. |
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CAS No. |
83387-25-1 |
Molecular Formula |
C21H26NO4+ |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1 |
InChI Key |
JVLBPIPGETUEET-GAAHOAFPSA-O |
SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6 |
solubility |
≥5 mg/mL |
Synonyms |
(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one methyl-naltrexone hydrobromide methylnaltrexone methylnaltrexone bromide morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)- morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)- morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)- MRZ 2663BR MRZ-2663 N-methylnaltrexone bromide naltrexone MB naltrexone methobromide naltrexone methylbromide naltrexonium methiodide quaternary ammonium naltrexone relisto |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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